4-Hydroxy-2-nonenoic acid
Description
Contextualizing 4-Hydroxy-2-nonenoic Acid within Lipid Peroxidation Byproducts
This compound (HNA) is an acidic metabolite derived from the oxidation of 4-hydroxy-2-nonenal (4-HNE). windows.netmdpi.com 4-HNE itself is a major and highly reactive aldehyde produced during lipid peroxidation, a process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs). mdpi.comnih.gov Specifically, 4-HNE is generated from the breakdown of hydroperoxides of n-6 (or omega-6) PUFAs, such as arachidonic acid and linoleic acid. mdpi.comajrms.com This degradation is a hallmark of oxidative stress, a condition where the production of reactive oxygen species overwhelms a biological system's antioxidant defenses. nih.govnih.gov
The formation of these aldehydes is a multi-step process initiated by free radicals attacking PUFAs within cell membranes. mdpi.com This attack creates lipid hydroperoxides, which are unstable and decompose to form a variety of byproducts, including a class of compounds known as 4-hydroxyalkenals. nih.gov Besides 4-HNE, this class includes other aldehydes like 4-hydroxy-2-hexenal (4-HHE), which is derived from the peroxidation of n-3 PUFAs. physiology.org The conversion of 4-HNE to 4-HNA is an enzymatic process catalyzed by aldehyde dehydrogenases (ALDHs). windows.netmdpi.com This metabolic step is part of the cellular detoxification pathway for reactive aldehydes. mdpi.com
The chemical structure of 4-HNA, like its precursor 4-HNE, contains reactive functional groups. wiley.com This reactivity allows it to interact with and modify biological macromolecules, a primary mechanism through which it can exert biological effects. windows.net While 4-HNE is well-studied for its toxicity and signaling roles, its metabolite 4-HNA is also biologically active and an important subject of investigation. physiology.org
Significance of Investigating this compound as a Metabolite and Research Marker
The investigation of 4-HNA is significant for understanding the metabolic consequences of lipid peroxidation and its role in human health and disease. As a downstream metabolite of 4-HNE, 4-HNA is part of the broader metabolic footprint of oxidative stress. mdpi.comwiley.com The detoxification of 4-HNE is crucial, as high concentrations of this aldehyde can lead to cellular damage and have been implicated in the pathology of numerous diseases. nih.govnih.gov The conversion to 4-HNA is one of several key metabolic pathways, which also include reduction to 1,4-dihydroxy-2-nonene (DHN) and conjugation with glutathione (B108866). mdpi.comnih.gov
Research has linked 4-HNE, the precursor to 4-HNA, to a variety of pathological conditions, highlighting the importance of its metabolic pathways. While much focus has been on 4-HNE adducts with proteins and DNA, understanding its metabolites like 4-HNA is crucial for a complete picture of its biological impact. windows.netmdpi.com For example, 4-HNE has been implicated in neurodegenerative diseases, cardiovascular diseases, and cancer. mdpi.comresearchgate.net The balance between the different metabolic fates of 4-HNE, including its oxidation to 4-HNA, likely plays a role in the progression of these conditions. nih.gov At non-toxic levels, 4-HNE and potentially its metabolites can act as signaling molecules, regulating gene expression and promoting cellular defense mechanisms against oxidative stress. physiology.orgoncotarget.com
The table below summarizes key research findings related to 4-HNE, the direct precursor to 4-HNA, which underscores the importance of its metabolic pathways.
| Research Area | Key Findings Related to 4-HNE (Precursor to 4-HNA) | Relevant Citations |
| Neurodegenerative Diseases | Elevated levels of 4-HNE and its protein adducts are found in conditions like Alzheimer's and Parkinson's disease, indicating a role in neuronal damage. | nih.govresearchgate.net |
| Cardiovascular Diseases | 4-HNE contributes to the modification of low-density lipoprotein (LDL), a critical step in the development of atherosclerosis. | physiology.orgmdpi.com |
| Cancer | 4-HNE has a dual role; it can be genotoxic and promote carcinogenesis, but can also induce apoptosis in cancer cells, making its metabolic regulation critical. | windows.netnih.gov |
| Cellular Signaling | At low concentrations, 4-HNE can act as a signaling molecule, activating protective pathways like the NRF2/KEAP1 system to defend against oxidative stress. | mdpi.comoncotarget.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(E)-4-hydroxynon-2-enoic acid |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12)/b7-6+ |
InChI Key |
RLNIWODKAMVILO-VOTSOKGWSA-N |
SMILES |
CCCCCC(C=CC(=O)O)O |
Isomeric SMILES |
CCCCCC(/C=C/C(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC(=O)O)O |
Synonyms |
4-hydroxy-2,3-trans-nonenoic acid 4-hydroxy-2-nonenoic acid |
Origin of Product |
United States |
Biogenesis and Metabolic Pathways of 4 Hydroxy 2 Nonenoic Acid
Precursor Compounds and Initial Formation Routes
The formation of 4-hydroxy-2-nonenoic acid (HNA) is intrinsically linked to the oxidative degradation of lipids, a process that begins with precursor molecules and proceeds through the formation of an intermediate aldehyde, 4-hydroxy-2-nonenal (HNE).
Role of ω-6 Polyunsaturated Fatty Acids in Upstream Processes
The primary precursors for the generation of HNE, and subsequently HNA, are ω-6 polyunsaturated fatty acids (PUFAs). mdpi.com Linoleic acid and arachidonic acid are the most significant among these. mdpi.com These fatty acids, often components of cellular membranes, are susceptible to lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS). mdpi.com The process involves the abstraction of a hydrogen atom from the PUFA molecule, leading to the formation of a lipid radical which then reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then propagate the chain reaction by abstracting a hydrogen from another PUFA molecule. The breakdown of these lipid hydroperoxides, through a process known as β-scission, results in the formation of various aldehydes, including the highly reactive HNE. mdpi.com
In addition to non-enzymatic, free radical-driven processes, the formation of HNE from ω-6 PUFAs can also be catalyzed by enzymes. mdpi.com Specifically, 15-lipoxygenases (15-LOX), such as 15-LOX-1 and 15-LOX-2, can act on these fatty acids to produce hydroperoxides which are then converted to HNE. wiley.com For instance, 15-LOX-1 oxidizes linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE), a key precursor of HNE. wiley.com Similarly, the action of 15-LOX on arachidonic acid yields 15-hydroperoxyeicosatetraenoic acids (15-HPETE), another important intermediate in the HNE formation pathway. wiley.com
Non-Enzymatic Mechanisms Leading to 4-Hydroxy-2-nonenal Formation
The non-enzymatic formation of HNE is a hallmark of oxidative stress and occurs through a free radical chain reaction. mdpi.com This process is initiated when reactive oxygen species attack ω-6 polyunsaturated fatty acids. The subsequent lipid peroxidation cascade involves the formation of lipid hydroperoxides which are unstable and undergo decomposition. researchgate.net The cleavage of the oxidized fatty acid chain via β-fragmentation ultimately yields HNE from the methyl end of the fatty acid. mdpi.comresearchgate.net
Enzymatic Conversion of 4-Hydroxy-2-nonenal to this compound
Once formed, the reactive aldehyde HNE is a substrate for several metabolic enzymes that convert it into other molecules, including HNA. nih.gov This oxidative pathway is a crucial detoxification mechanism.
Contribution of Aldehyde Dehydrogenases (ALDHs)
Aldehyde dehydrogenases (ALDHs) are a major class of enzymes responsible for the oxidation of HNE to the less toxic carboxylic acid, HNA. mdpi.comoncotarget.com This conversion is a significant route for HNE detoxification in various tissues. arvojournals.org The reaction catalyzed by ALDHs involves the oxidation of the aldehyde group of HNE to a carboxyl group, resulting in the formation of HNA. smolecule.comphysiology.org
Multiple ALDH isoforms contribute to the metabolism of HNE, with varying efficiencies. mdpi.com Notably, mitochondrial ALDH2 and cytosolic ALDH3 have been identified as having high efficacy in detoxifying HNE. physiology.org ALDH2, in particular, plays a significant role in metabolizing HNE, and its deficiency can lead to increased levels of this toxic aldehyde. mdpi.com Studies have shown that the inhibition of ALDH activity leads to a decrease in HNA formation, confirming the central role of these enzymes in this metabolic pathway. arvojournals.org
Table 1: ALDH Isoform Specificity in HNE Metabolism
| ALDH Isoform | Cellular Location | Efficacy in HNE Metabolism |
| ALDH2 | Mitochondria | High mdpi.comphysiology.org |
| ALDH3 | Cytosol | High physiology.org |
| Class 1 ALDH | Not specified | Narrow effect physiology.org |
Involvement of Cytochrome P450 Isoforms
In addition to ALDHs, certain isoforms of cytochrome P450 (CYP) can also catalyze the oxidation of HNE to HNA. nih.gov Research has demonstrated that incubating HNE with specific human P450 enzymes in the presence of NADPH and oxygen leads to the formation of HNA, among other products. mdpi.comacs.org This indicates that CYPs contribute to the metabolic clearance of HNE.
Several P450 isoforms have been shown to be involved in this reaction. For instance, studies with recombinant human P450s have shown that several isoforms can catalyze the formation of HNA from HNE. nih.gov While the primary role is often attributed to ALDHs, the involvement of CYPs represents an alternative and significant pathway for HNA production, particularly in tissues with high P450 expression like the liver. nih.gov For example, experiments using rat hepatocytes have suggested that P450 3A11 is a major enzyme in the hepatic clearance of HNE. acs.orgnih.gov Furthermore, treatment with inducers of P450 enzymes has been shown to increase the metabolism of HNE. nih.gov
Table 2: Relative Catalytic Activity of Human P450 Isoforms in HNE Metabolism
| P450 Isoform | Relative Activity in HNE Reduction/Oxidation |
| P450 2B6 | High (similar to 3A4) acs.orgnih.gov |
| P450 3A4 | High acs.orgnih.gov |
| P450 1A2 | Moderate acs.orgnih.gov |
| P450 2J2 | Lower acs.orgnih.gov |
| P450 2E1 | No significant activity acs.orgnih.gov |
Downstream Metabolism and Further Transformations
The metabolic fate of 4-hydroxy-2-nonenal (HNE), the parent aldehyde of this compound (HNA), is crucial to understanding the formation and subsequent reactions of HNA. HNE is primarily generated from the peroxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid. mdpi.comphysiology.orgphysiology.org Once formed, HNE is rapidly metabolized through several pathways, including oxidation to HNA, reduction to 1,4-dihydroxy-2-nonene (DHN), and conjugation with glutathione (B108866) (GSH). nih.govoncotarget.com The oxidation of HNE to HNA is a key step, catalyzed by aldehyde dehydrogenases (ALDHs), converting a reactive aldehyde into a carboxylic acid. physiology.orgmdpi.com
Conjugation Pathways of Parent Aldehyde and its Derivatives
The primary detoxification route for the parent aldehyde, HNE, is through conjugation with glutathione (GSH). nih.gov This process is a critical cellular defense mechanism against the reactivity of HNE.
The conjugation of HNE with GSH can occur spontaneously but is most efficiently catalyzed by glutathione S-transferases (GSTs), with the GSTA4-4 isoform showing particularly high affinity. nih.govnih.gov This reaction results in the formation of 3-glutathionyl-4-hydroxynonanal (GSHNE). nih.gov The GSHNE conjugate is not an end product but an intermediate that undergoes further metabolic transformations. nih.gov
The metabolic pathways for GSHNE include both oxidation and reduction. nih.gov One pathway involves the NADP+-dependent oxidation of GSHNE's hemiacetal hydroxyl group, a reaction catalyzed by carbonyl reductase 1 (CBR1), which leads to the formation of 3-glutathionyl-nonanoic-γ-lactone (GSHNA-γ-lactone). nih.gov Alternatively, GSHNE can be reduced, primarily by aldose reductase (AKR1B1), to generate glutathione-1,4-dihydroxynonane (GSDHN). nih.gov Furthermore, the initial HNE-glutathione conjugate can be oxidized by aldehyde dehydrogenase (ALDH) to produce glutathionyl-HNA (GS-HNA). wiley.comresearchgate.net
| Initial Substrate | Key Enzyme(s) | Reactant | Resulting Product | Citation |
|---|---|---|---|---|
| 4-Hydroxy-2-nonenal (HNE) | Glutathione S-Transferases (GSTs), especially GSTA4-4 | Glutathione (GSH) | 3-Glutathionyl-4-hydroxynonanal (GSHNE) | nih.govnih.gov |
| 3-Glutathionyl-4-hydroxynonanal (GSHNE) | Carbonyl Reductase 1 (CBR1) | NADP+ | 3-Glutathionyl-nonanoic-γ-lactone (GSHNA-γ-lactone) | nih.gov |
| 3-Glutathionyl-4-hydroxynonanal (GSHNE) | Aldose Reductase (AKR1B1) | - | Glutathione-1,4-dihydroxynonane (GSDHN) | nih.gov |
| HNE-Glutathione Conjugate | Aldehyde Dehydrogenase (ALDH) | - | Glutathionyl-HNA (GS-HNA) | wiley.comresearchgate.net |
Secondary Metabolic Products Derived from this compound
Once formed from the oxidation of HNE, this compound (HNA) enters its own set of metabolic pathways. wiley.com These transformations further process the molecule, often preparing it for excretion.
A significant pathway for HNA metabolism is ω-oxidation, which is catalyzed by cytochrome P450 (CYP) enzymes. wiley.comresearchgate.net This reaction hydroxylates the terminal methyl group of HNA to produce 9-hydroxy-HNA. wiley.comacs.org This metabolite can be further oxidized by alcohol and aldehyde dehydrogenases, leading to the formation of 9-carboxy-HNA. acs.org
In addition to oxidation, HNA and its derivatives are prepared for elimination from the body via conjugation, ultimately being excreted in the urine as mercapturic acid derivatives. mdpi.comacs.org For instance, following the administration of HNE to rats, a significant portion of urinary metabolites originate from the ω-oxidation of HNA. acs.org These metabolites include the mercapturic acid conjugate of 9-hydroxy-HNA and two diastereoisomers of the corresponding lactone mercapturic acid conjugate. acs.org HNA can also be catabolized through mitochondrial beta-oxidation, similar to other fatty acids. wiley.comresearchgate.net
| Initial Substrate | Metabolic Process | Key Enzyme(s) | Resulting Product(s) | Citation |
|---|---|---|---|---|
| This compound (HNA) | ω-Oxidation | Cytochrome P450 (CYP) | 9-Hydroxy-HNA | wiley.comresearchgate.netacs.org |
| 9-Hydroxy-HNA | Oxidation | Alcohol and Aldehyde Dehydrogenases | 9-Carboxy-HNA | acs.org |
| 9-Hydroxy-HNA and its lactone | Conjugation | (Multiple enzymes) | Mercapturic acid conjugates | acs.org |
| This compound (HNA) | Beta-oxidation | Mitochondrial enzymes | Acetyl-CoA and other intermediates | wiley.comresearchgate.net |
Biological Roles and Interplay in Cellular Systems
Role as a Product of 4-Hydroxy-2-nonenal Detoxification
The primary and most well-documented role of 4-Hydroxy-2-nonenoic acid (HNA) is as a detoxification product of 4-hydroxy-2-nonenal (HNE). HNE is a highly reactive and cytotoxic aldehyde produced during the peroxidation of omega-6 polyunsaturated fatty acids like linoleic and arachidonic acid. mdpi.comresearchgate.netajrms.com Due to its reactivity, HNE can readily form adducts with essential biomolecules such as proteins, DNA, and lipids, leading to cellular damage and dysfunction. nih.govmdpi.com
To mitigate the toxic effects of HNE, cells employ several metabolic pathways for its detoxification. nih.gov One of these key pathways is the oxidation of HNE to the less reactive carboxylic acid, HNA. mdpi.comwiley.com This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), which is present in various cellular compartments, including the mitochondria. mdpi.comphysiology.org The oxidation of the aldehyde group in HNE to a carboxylic acid group in HNA significantly reduces the molecule's electrophilic reactivity, rendering it less harmful to the cell. smolecule.commdpi.com
The rate of HNA formation is dependent on the activity of ALDH enzymes and the cellular concentration of HNE. physiology.org Under conditions of low to moderate oxidative stress, the conversion to HNA is an efficient detoxification mechanism. wiley.com However, high levels of HNE can inhibit ALDH activity, leading to an accumulation of the toxic aldehyde and exacerbating cellular damage. mdpi.comphysiology.org The formation of HNA, along with other detoxification products like 1,4-dihydroxy-2-nonene (DHN) and glutathione (B108866) conjugates (GS-HNE), is crucial for maintaining cellular integrity in the face of oxidative stress. nih.govwiley.com
| Metabolic Pathway | Enzyme | Product | Significance |
|---|---|---|---|
| Oxidation | Aldehyde Dehydrogenase (ALDH) | This compound (HNA) | Reduces electrophilic reactivity and toxicity. mdpi.comwiley.comphysiology.org |
| Reduction | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | 1,4-dihydroxy-2-nonene (DHN) | Converts the reactive aldehyde to a less toxic alcohol. mdpi.comnih.gov |
| Conjugation | Glutathione S-Transferase (GST) | Glutathione-HNE conjugate (GS-HNE) | The predominant pathway for HNE detoxification in many cells. nih.gov |
Participation in Cellular Homeostasis and Stress Response Pathways
Indirect Implications via Precursor Compound (4-Hydroxy-2-nonenal) Signaling
While this compound itself is primarily considered a detoxification product, it is indirectly implicated in a multitude of cellular signaling pathways through its precursor, 4-hydroxy-2-nonenal (HNE). HNE, at physiological concentrations, is recognized as a potent signaling molecule that can modulate various cellular processes. nih.govmdpi.com The detoxification of HNE to HNA is a critical step that terminates HNE-mediated signaling events.
HNE exerts its signaling effects by forming covalent adducts with specific amino acid residues (cysteine, histidine, and lysine) on signaling proteins. nih.govnih.gov This modification can alter the activity of key proteins involved in pathways regulating:
Cell Proliferation and Differentiation: HNE can influence the activity of transcription factors like NF-κB, which plays a role in cell growth and differentiation. mdpi.comphysiology.org
Apoptosis (Programmed Cell Death): HNE can trigger apoptosis by forming adducts with proteins in the apoptotic cascade, such as c-Jun N-terminal kinase (JNK). physiology.org
Stress Response: HNE can activate stress-responsive pathways, including the Nrf2 antioxidant response, which helps protect cells from oxidative damage. mdpi.com
Inflammation: HNE can modulate inflammatory responses by affecting the signaling of pro-inflammatory cytokines. physiology.org
Mitochondrial Function: HNE can impact mitochondrial respiration and induce mitochondrial uncoupling. nih.govnih.gov
The conversion of HNE to HNA effectively removes the signaling-active molecule, thereby playing a crucial role in the termination and regulation of these pathways. The balance between HNE formation and its detoxification to HNA is therefore a key determinant of the cellular response to oxidative stress.
Modulatory Effects on Enzyme Activity and Protein Function through Metabolic Linkages
The metabolic relationship between HNE and HNA has direct consequences for enzyme activity and protein function. The enzyme responsible for converting HNE to HNA, aldehyde dehydrogenase (ALDH), is itself a target of HNE. mdpi.com At high concentrations, HNE can act as an inhibitor of ALDH, creating a negative feedback loop where the accumulation of the substrate (HNE) inhibits its own detoxification. physiology.org This inhibition can lead to a rapid increase in intracellular HNE levels, promoting adduct formation with a wide range of proteins and exacerbating cellular dysfunction.
Conversely, the efficient conversion of HNE to HNA by ALDH protects other enzymes and proteins from HNE-induced modification and inactivation. mdpi.com For instance, the activity of various mitochondrial enzymes involved in energy metabolism can be impaired by HNE adducts. nih.gov By reducing the concentration of HNE, the formation of HNA helps to preserve the function of these critical proteins and maintain cellular energy homeostasis.
Furthermore, some studies suggest that HNA itself may have biological activities, although this is less well-characterized than the effects of HNE. physiology.org For example, it has been proposed that HNA might contribute to mitochondrial uncoupling. physiology.org
Interactions with Biological Receptors and Ligand Binding Studies
Exploration as a Gamma-Hydroxybutyrate Receptor Ligand
Emerging research has identified this compound as a potential ligand for the gamma-hydroxybutyrate (GHB) receptor in the brain. chemfaces.commdpi.com GHB is an endogenous neuromodulator with its own specific receptors in the central nervous system. torvergata.it
Studies have demonstrated that HNA can bind to GHB receptors in the cerebral cortex and hippocampus. chemfaces.commdpi.com This interaction is significant as it suggests a potential role for HNA in neuromodulation and neuronal signaling, moving beyond its traditionally understood role as a mere detoxification product. The binding of HNA to GHB receptors could potentially influence neuronal excitability and function, although the precise physiological consequences of this interaction are still under investigation.
The elevated levels of HNE, and consequently HNA, observed in neurodegenerative conditions like Alzheimer's and Parkinson's disease, make this finding particularly relevant. mdpi.com The interaction of HNA with GHB receptors could represent a novel link between oxidative stress, lipid peroxidation, and neuronal dysfunction in these diseases.
| Receptor | Ligand | Location of Interaction | Potential Implication |
|---|---|---|---|
| Gamma-Hydroxybutyrate (GHB) Receptor | This compound (HNA) | Cerebral cortex, Hippocampus | Neuromodulation, potential role in neurodegenerative diseases. chemfaces.commdpi.com |
Stereochemical Considerations in Biological Activity
The biological activity of molecules is often dependent on their three-dimensional structure, or stereochemistry. This compound has a chiral center at the C4 carbon, meaning it can exist as two different enantiomers: (S)-HNA and (R)-HNA.
Research into the stereochemistry of the precursor molecule, HNE, has shown that enzymes involved in its metabolism can exhibit stereoselectivity. For example, the enzyme glutathione S-transferase (GST) A4-4, which detoxifies HNE by conjugating it with glutathione, shows a preference for the (S)-enantiomer of HNE. nih.gov Interestingly, while showing some substrate preference, this enzyme produces only the (S)-configuration at the site of glutathione conjugation, regardless of the initial chirality of the HNE substrate. nih.gov
While the specific stereochemical preferences of the aldehyde dehydrogenases that convert HNE to HNA are less extensively studied, it is plausible that the formation and subsequent biological activity of HNA could also be stereospecific. One study identified (S)-(E)-4-hydroxy-2-nonenoic acid from a natural source. researchgate.net The different spatial arrangements of the hydroxyl group in the (S) and (R) enantiomers of HNA could lead to different binding affinities for receptors, such as the GHB receptor, and varying rates of further metabolism. Future research is needed to fully elucidate the stereochemical aspects of HNA's biological roles.
Enantioselective Formation and Biological Implications
The lipid peroxidation product 4-hydroxy-2-nonenal (4-HNE) is generated through a free radical mechanism, which typically results in a racemic mixture of its (R)- and (S)-enantiomers. bibliotekanauki.pl While the initial formation is not stereosCcontrolled, the subsequent metabolic pathways and biological activities of these enantiomers can be highly selective, leading to significant differences in their physiological and pathological effects. The chirality at the C4 position of 4-HNE plays a crucial role in its interactions with enzymes and other biological molecules. nih.gov
The oxidation of 4-HNE to its corresponding carboxylic acid, this compound (4-HNA), is a major metabolic route catalyzed by aldehyde dehydrogenases (ALDHs). acs.orgmdpi.com Research has demonstrated that this oxidation can be enantioselective, depending on the specific ALDH isozyme involved. For instance, in rat brain mitochondria, (R)-HNE is preferentially oxidized to (R)-4-HNA. nih.govacs.orgnih.gov This enantioselectivity has been attributed to the action of specific ALDH isozymes. acs.org
Further studies have elucidated the roles of different ALDH isozymes in the enantioselective metabolism of 4-HNE. Purified rat ALDH5A has been shown to enantioselectively oxidize (R)-HNE, whereas ALDH2 does not exhibit this preference on its own. acs.org Interestingly, the presence of magnesium ions (Mg²⁺) can modulate the enantioselectivity of these enzymes. Mg²⁺ ions suppress the oxidation of (R)-HNE by ALDH5A to a greater extent than that of (S)-HNE. acs.org Conversely, Mg²⁺ stimulates ALDH2 to enantioselectively oxidize (R)-HNE while inhibiting the oxidation of (S)-HNE. acs.orgx-mol.com
The biological implications of this stereoselectivity are significant. The (S)-enantiomer of 4-HNE has been reported to exhibit more pronounced cytotoxicity in certain cell types. mdpi.com Furthermore, the conjugation of 4-HNE with glutathione (GSH), another important detoxification pathway, also demonstrates enantioselectivity. researchgate.net Studies have shown that the formation of d11-(S)-4-HNE-GSH is favored for export from perfused rat livers, while more d11-(R)-4-HNE-GSH remains within the liver tissue. researchgate.net
The differential effects of 4-HNE enantiomers extend to their interactions with proteins and DNA. The formation of adducts with deoxyguanosine, a major reaction of 4-HNE with DNA, results in four possible stereoisomers. vanderbilt.edufigshare.comacs.org The absolute stereochemistry of these adducts has been shown to influence their destabilizing effect on the DNA double helix and their capacity to form interstrand cross-links. acs.org
The following tables summarize key research findings on the enantioselective metabolism and biological effects of 4-HNE enantiomers.
Table 1: Enantioselective Oxidation of 4-HNE by Aldehyde Dehydrogenase (ALDH) Isozymes
| Enzyme | Substrate Preference | Effect of Mg²⁺ | Reference |
| ALDH5A (rat) | (R)-HNE | Suppresses (R)-HNE oxidation more than (S)-HNE | acs.org |
| ALDH2 (rat) | Non-selective | Stimulates (R)-HNE oxidation; suppresses (S)-HNE oxidation | acs.orgx-mol.com |
Table 2: Summary of Biological Implications of 4-HNE Enantiomers
| Biological Process | Observation | Enantiomer(s) Involved | Reference |
| Cytotoxicity | More pronounced cytotoxic effects in rat Clone 9 cells. | (S)-HNE | mdpi.com |
| Mitochondrial Metabolism | Higher rate of metabolism in rat brain mitochondria. | (R)-HNE | nih.gov |
| Glutathione Conjugation | Preferential export of GSH conjugate from perfused rat liver. | (S)-HNE | researchgate.net |
| DNA Adduct Formation | Formation of four stereoisomeric adducts with deoxyguanosine. | (R)- and (S)-HNE | vanderbilt.edufigshare.comacs.org |
| DNA Destabilization | Adducts cause thermal destabilization of DNA duplexes, dependent on absolute stereochemistry. | Specific stereoisomers of HNE-dG adducts | acs.org |
| DNA Cross-linking | Only one of the four HNE stereoisomers formed interstrand DNA cross-links in a CpG sequence. | A specific stereoisomer of HNE-dG adduct | acs.org |
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating HNA from complex biological matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been utilized, each offering distinct advantages for specific research applications.
High-Performance Liquid Chromatography (HPLC) based Methods
HPLC is a cornerstone for the analysis of HNA, providing robust methods for both separation and quantification. arvojournals.org Its versatility allows for the use of various stationary and mobile phases to achieve optimal resolution.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the separation of HNA and its related metabolites. und.edunih.gov This technique employs a non-polar stationary phase, typically a C18 column, and a polar mobile phase. sepscience.comphenomenex.com Molecules are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column. phenomenex.com
In the analysis of HNA, RP-HPLC has been successfully used to resolve it from its precursor, HNE, and other metabolites like 1,4-dihydroxy-2-nonene (DHN) and glutathione (B108866) (GSH) conjugates. arvojournals.org A typical RP-HPLC method might utilize a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile. arvojournals.org For instance, in one study, HNA was eluted with a retention time of approximately 54 minutes, well-separated from HNE (67 minutes) and GS-conjugates (24 minutes). arvojournals.org
RP-HPLC methods can be tailored for high-throughput screening or more detailed analytical work by adjusting the gradient time and column specifications. chromatographyonline.com The use of modern columns with smaller particle sizes can significantly reduce analysis time while maintaining good resolution. chromatographyonline.comajrms.com
Table 1: Example of RP-HPLC Method for HNA Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase | arvojournals.org |
| Mobile Phase A | 0.1% aqueous trifluoroacetic acid | arvojournals.org |
| Mobile Phase B | 100% acetonitrile | arvojournals.org |
| Flow Rate | 1 mL/min | arvojournals.org |
| Detection | UV or Radioactivity | arvojournals.org |
4-Hydroxy-2-nonenoic acid possesses a chiral center at the C4 carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-HNA and (S)-HNA. nih.gov These enantiomers can exhibit different biological activities, making their separation crucial for understanding the stereospecific aspects of HNA metabolism and function. nih.gov
Direct separation of HNA enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). nih.govnih.gov CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. sepscience.comcsfarmacie.cz A polysaccharide-based CSP, such as Chiralpak AD-RH, has proven effective for the direct resolution of HNA enantiomers. nih.govnih.gov
In a direct separation method, a mobile phase of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) buffer was used, resulting in baseline separation of (R)-HNA and (S)-HNA. nih.gov The elution order of the HNA enantiomers was found to be the opposite of that for the HNE enantiomers on the same column. nih.gov
An alternative, indirect method involves pre-column derivatization of the HNA enantiomers with a chiral derivatizing agent to form diastereomers. nih.govnih.gov These diastereomers can then be separated on a standard achiral reversed-phase column. nih.govnih.gov For example, HNA has been derivatized with (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPAD) to form diastereomeric amides that were successfully separated on a Spherisorb ODS2 column. nih.gov While the direct method generally offers better precision and a lower limit of quantification, the indirect method is advantageous as it can be performed using more common C18 columns. nih.gov
Table 2: Comparison of Direct and Indirect HPLC Methods for HNA Enantioseparation
| Method | Stationary Phase | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Direct | Chiral Stationary Phase (e.g., Chiralpak AD-RH) | Direct separation of enantiomers based on differential interactions with the CSP. | Better precision, lower limit of quantification. | Requires specialized and more expensive chiral columns. | nih.govnih.gov |
| Indirect | Standard Reversed-Phase (e.g., Spherisorb ODS2) | Derivatization with a chiral agent to form diastereomers, which are then separated on an achiral column. | Utilizes widely available C18 columns. | Requires an additional derivatization step, which can introduce variability. | nih.govnih.gov |
Gas Chromatography (GC) Approaches
Gas chromatography (GC) is another powerful technique for the analysis of HNA, often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and specificity. nih.govnih.govresearchgate.net GC analysis typically requires derivatization of the analyte to increase its volatility and thermal stability. nih.govresearchgate.net For HNA, this often involves converting the carboxylic acid and hydroxyl groups into more volatile derivatives. nih.govresearchgate.net
GC-MS methods have been developed for the simultaneous analysis of HNE and HNA. und.edu These methods provide excellent stability and precision, with good linearity and high sensitivity. nih.govresearchgate.net For instance, a validated GC-MS method for HNE, a related compound, demonstrated within-day precisions of 4.4-6.1% and between-day precisions of 5.2-10.2%. nih.govresearchgate.net While specific GC methods for HNA are less detailed in the provided context, the principles applied to HNE analysis are largely transferable. nih.govnih.govresearchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in HNA research, providing detailed structural information and highly sensitive quantification. rsc.org It is almost always coupled with a chromatographic separation technique like LC or GC. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of HNA and its metabolites in complex biological samples. und.edunih.govmdpi.com This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. rsc.org
In a typical LC-MS/MS workflow, the sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. rsc.org The analyte of interest is then selected, fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. nih.gov
LC-MS/MS methods have been successfully developed to quantify HNA along with HNE enantiomers and HNE-glutathione adducts in a single chromatographic run. und.edu These methods often employ stable isotope-labeled internal standards to ensure accuracy and precision. und.edu For example, d11-HNEAcid can be used as an internal standard for HNA quantification. und.edu The use of LC-MS/MS has been crucial in studying the metabolic fate of HNE, confirming the formation of HNA and other metabolites in various cell and tissue systems. researchgate.net
Table 3: Key Features of LC-MS/MS for HNA Analysis
| Feature | Description | Reference |
|---|---|---|
| Sensitivity | Allows for the detection and quantification of HNA at very low concentrations (femtomole to picomole range). | und.edu |
| Specificity | Tandem mass spectrometry (MS/MS) provides high selectivity, minimizing interference from the sample matrix. | nih.govmdpi.com |
| Multiplexing | Enables the simultaneous quantification of HNA and multiple other related analytes in a single analysis. | und.edu |
| Structural Information | Fragmentation patterns in MS/MS can be used to confirm the identity of HNA and its metabolites. | mdpi.comresearchgate.net |
| Quantitative Accuracy | The use of stable isotope-labeled internal standards ensures high accuracy and precision in quantification. | und.edu |
Derivatization Strategies for Enhanced Detection
To improve the sensitivity and selectivity of HNA analysis, various derivatization strategies are employed, particularly for chromatographic methods.
Pre-column Derivatization with Chiral Agents
This compound possesses a chiral center at the C4 carbon, meaning it can exist as two enantiomers, (R)-HNA and (S)-HNA. nih.gov To separate and quantify these enantiomers, pre-column derivatization with a chiral derivatizing agent is a common strategy. nih.govwikipedia.org This process converts the enantiomers into diastereomers, which can then be separated using standard reversed-phase high-performance liquid chromatography (HPLC). nih.govwikipedia.org
One such method involves derivatizing HNA enantiomers with (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPAD). nih.gov The resulting diastereomers can be separated on an achiral stationary phase. nih.govnih.gov This indirect approach has been successfully applied to determine the enantiomeric ratio of HNA in biological samples, such as rat brain mitochondrial lysates, revealing an (R)-enantioselective formation of HNA from HNE. nih.gov Another chiral derivatizing agent, (S)-carbidopa, has been used to form diastereomers with HNE enantiomers for their separation and quantification by LC-MS/MS, a technique that could be adapted for HNA analysis. und.edu
Table 2: Chiral Derivatization Agents for Enantiomeric Separation
| Analyte | Chiral Derivatizing Agent | Analytical Technique | Reference |
|---|---|---|---|
| HNA | (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPAD) | RP-HPLC | nih.gov |
| HNE | (S)-carbidopa | LC-MS/MS | und.edu |
Fluorescence Derivatization Techniques
Fluorescence derivatization is a widely used technique to enhance the detection sensitivity of aldehydes and acids like HNE and HNA in HPLC analysis. ajrms.comnih.gov This involves reacting the analyte with a fluorescent labeling agent to produce a highly fluorescent derivative that can be detected at very low concentrations.
For the analysis of HNE, various fluorescent hydrazine (B178648) reagents have been employed, such as dansyl hydrazine (DNSH) and 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H). ajrms.comnih.govresearchgate.net A method using DNSH for HNE determination in human plasma reported a detection limit of 100 pmol/l. ajrms.com Another study utilized 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole for the fluorescent labeling of HNE in human serum, achieving a detection limit of 0.06 μM. nih.gov These methods, while developed for HNE, demonstrate the potential of fluorescence derivatization for the sensitive detection of HNA, which also contains a reactive carbonyl group in its open-chain form or can be derivatized at its carboxylic acid group.
Table 3: Fluorescence Derivatization Reagents for Aldehyde Analysis
| Reagent | Analyte | Matrix | Detection Limit | Reference |
|---|---|---|---|---|
| Dansyl hydrazine (DNSH) | HNE | Human Plasma | 100 pmol/l | ajrms.com |
| 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | HNE | Human Serum | 0.06 μM | nih.gov |
Sample Preparation and Extraction Protocols for Biological Matrices
The accurate analysis of HNA in complex biological matrices such as plasma, tissues, and cell lysates requires efficient sample preparation and extraction protocols to remove interfering substances and concentrate the analyte. encyclopedia.pubdanforthcenter.orgnih.govnih.gov
Solid-Phase Microextraction (SPME)
Solid-phase microextraction (SPME) is a simple, rapid, and solvent-minimized sample preparation technique that has been successfully applied to the analysis of lipid peroxidation products, including HNE. encyclopedia.pubnih.govresearchgate.netnih.gov The technique involves the partitioning of analytes from the sample matrix onto a coated fiber, followed by thermal desorption into a gas chromatograph or elution with a solvent for liquid chromatography. encyclopedia.pubmdpi.com
SPME has been used for the analysis of volatile lipid oxidation products in various food matrices like milk and vegetable oils. nih.govresearchgate.net For instance, a method was developed for HNE analysis using a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber, with a quantification limit of 486.5 fmol/10 mL for the DNPH-derivatized HNE. nih.gov Headspace SPME (HS-SPME) is particularly useful for volatile and semi-volatile compounds. mdpi.commdpi.com The choice of fiber coating is critical for selective extraction. mdpi.commdpi.com While direct applications for HNA are less documented, the principles of SPME are applicable to its extraction, potentially after derivatization to increase its volatility or affinity for the fiber coating. nist.gov
Table 4: SPME Conditions for Lipid Peroxidation Product Analysis
| Analyte(s) | SPME Fiber | Matrix | Extraction Conditions | Reference |
|---|---|---|---|---|
| Pentanal, Hexanal | - | Milk | - | nih.gov |
| HNE, HNE-DNPH | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Standard Solution, Oxidized Oil, Porcine Liver | Immersion | nih.gov |
| Volatile Organic Compounds | DVB/CAR/PDMS | Adult Formula | Headspace, 45 min at 40°C | mdpi.com |
Deproteinization and Solid Phase Extraction (SPE)
For the analysis of analytes in biological fluids like plasma, a deproteinization step is often necessary to prevent interference from proteins. ajrms.comnih.gov This can be achieved by adding an acid, such as perchloric acid, or an organic solvent like methanol. ajrms.com Following deproteinization, solid-phase extraction (SPE) is a commonly used technique to clean up the sample and concentrate the analyte. ajrms.comnih.gov
A method for the determination of HNE in human plasma involved a deproteinization step followed by fluorescence derivatization and then SPE for sample cleanup before HPLC analysis. ajrms.com This procedure resulted in a high recovery rate of over 98%. ajrms.com SPE is a versatile technique with a wide range of available sorbents, allowing for the selective retention of the analyte of interest while washing away interfering compounds. This combination of deproteinization and SPE is a robust approach for preparing biological samples for the analysis of small molecules like HNA.
Chemical Synthesis and Derivatization Strategies for Research
Laboratory Synthesis Pathways for 4-Hydroxy-2-nonenoic Acid and its Precursors
Several synthetic routes have been developed for the laboratory-scale preparation of 4-HNA and its immediate precursor, 4-hydroxy-2-nonenal (4-HNE). These methods often focus on building the C9 carbon backbone and introducing the required functional groups—a carboxylic acid, a hydroxyl group, and a trans-alkene—with high efficiency and control.
A primary and direct method for synthesizing 4-HNA is the oxidation of its corresponding aldehyde, 4-HNE. smolecule.com This transformation can be achieved using various oxidizing agents common in organic chemistry or through enzymatic pathways employing aldehyde dehydrogenases. smolecule.comwiley.com
Another efficient approach is the use of a cross-metathesis reaction. One such method reports a facile, one-step synthesis of 4-HNA by employing a cross-metathesis reaction between commercially available 1-octen-3-ol (B46169) and an acrolein derivative, catalyzed by a ruthenium-based catalyst like the Grubbs catalyst. nih.govresearchgate.net This strategy offers an expeditious route to the target molecule and related compounds. nih.gov
The synthesis of the key precursor, 4-HNE, has also been thoroughly explored. A common strategy involves a Grignard reaction. For instance, 4-HNE can be synthesized by reacting the monoacetal of fumaraldehyde (B1234199) with 1-bromopentane. nih.gov This introduces the pentyl side chain to the core structure, which can then be further manipulated to yield the final aldehyde.
| Synthesis Pathway | Precursor(s) | Key Reagents / Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | 4-Hydroxy-2-nonenal (4-HNE) | Chemical oxidizing agents or aldehyde dehydrogenases | This compound (4-HNA) | smolecule.comwiley.com |
| Cross-Metathesis | 1-Octen-3-ol and an acrolein derivative | Grubbs catalyst | This compound (4-HNA) | nih.govresearchgate.net |
| Grignard Reaction (for precursor) | Fumaraldehyde monoacetal, 1-bromopentane | Grignard reaction conditions | 4-Hydroxy-2-nonenal (4-HNE) | nih.gov |
Stereoselective Synthesis of Enantiomers for Biological Investigations
In biological systems, lipid peroxidation generates a racemic mixture of 4-HNE, meaning both the (4R) and (4S) enantiomers are formed. bibliotekanauki.pl However, these individual enantiomers are expected to exhibit different behaviors and potencies when interacting with chiral biological macromolecules like enzymes and receptors. bibliotekanauki.pl Therefore, the ability to synthesize stereochemically pure (R)- and (S)-4-HNA is critical for elucidating the specific biological roles of each enantiomer.
The primary strategy for obtaining enantiomerically pure 4-HNA involves the synthesis of the corresponding pure 4-HNE enantiomers, which are then oxidized. A highly effective method for preparing the 4-HNE enantiomers is through enzymatic resolution. This technique utilizes the stereoselectivity of enzymes to separate a racemic mixture. For example, lipase-catalyzed esterification of the 4-hydroxy group has been used to separate the (4R)- and (4S)-hydroxyalk-2-enals with high enantiomeric purity. bibliotekanauki.pl A specific study demonstrated the use of Candida antarctica lipase (B570770) for the resolution of racemic 1-octen-3-ol, a precursor that is then used in a cross-metathesis reaction to yield the individual (R)- and (S)-enantiomers of 4-HNE with excellent optical purity. bibliotekanauki.pl
Another approach involves the creation of the C-4 stereocenter through a stereoselective reduction. For instance, the (S)-enantiomer of 4-HNE has been synthesized via the stereoselective reduction of a precursor ketone, 1,1-diethoxynon-2-yn-4-one. bibliotekanauki.pl Such methods provide access to specific enantiomers needed to prepare authentic standards for biological adducts, such as the (R)-HNE- and (S)-HNE-cysteine adducts, which are essential for detailed toxicological and signaling studies. nih.gov
| Stereoselective Strategy | Key Step / Method | Precursor | Key Reagent / Enzyme | Target Enantiomer | Reference |
|---|---|---|---|---|---|
| Enzymatic Resolution | Lipase-catalyzed resolution of a racemic alcohol | rac-1-Octen-3-ol | Candida antarctica lipase | (R)-HNE and (S)-HNE (precursors to (R)- and (S)-4-HNA) | bibliotekanauki.pl |
| Stereoselective Reduction | Asymmetric reduction of a ketone | 1,1-Diethoxynon-2-yn-4-one | Chiral reducing agent | (S)-HNE (precursor to (S)-4-HNA) | bibliotekanauki.pl |
Preparation of Labeled Compounds for Mechanistic Studies (e.g., Deuterated Analogs)
Isotopically labeled analogs of 4-HNA are invaluable tools for mechanistic studies. Incorporating heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or tritium (B154650) (³H), into the molecular structure allows researchers to trace the metabolic fate of the compound, identify and quantify its adducts with biomolecules, and use it as an internal standard in mass spectrometry-based analyses. nih.govresearchgate.net
The synthesis of labeled compounds typically involves incorporating the isotope at a specific, stable position within a precursor molecule, which is then carried through the synthetic sequence.
Carbon-13 Labeling: A synthesis for [1,2-¹³C₂]-4-Hydroxy-2(E)-nonenal has been developed. researchgate.net This method starts with ethyl [1,2-¹³C₂]-2-bromoacetate and proceeds through several steps to produce the ¹³C-labeled 4-HNE precursor, which can then be oxidized to [¹³C₂]-4-HNA. researchgate.net This provides a stable, non-radioactive labeled compound ideal for NMR and mass spectrometry studies.
Tritium Labeling: For studies requiring higher sensitivity, radioactive labeling can be employed. A synthesis of 4-(³H)-4-hydroxy-2-trans-nonenal has been reported. nih.gov This was achieved by first oxidizing 4-HNE dimethylacetal to its corresponding 4-keto derivative. Subsequent reduction of this ketone with sodium borotritide (NaB³H₄), a tritium-donating reducing agent, introduces the tritium label at the C-4 position to yield the labeled 4-HNE. nih.gov
Deuterium Labeling: Deuterated analogs can be prepared using general deuteration techniques on precursors. For example, methods exist for the complete deuteration of fatty acids like nonanoic acid through metal-catalyzed hydrothermal H/D exchange. ansto.gov.au Such deuterated precursors could potentially be incorporated into a synthetic route to produce perdeuterated or selectively deuterated 4-HNA for various biophysical studies, including neutron scattering and NMR. ansto.gov.aucdnsciencepub.com
| Labeled Compound (Precursor) | Isotope | Labeling Strategy | Key Labeled Reagent / Precursor | Reference |
|---|---|---|---|---|
| [1,2-¹³C₂]-4-Hydroxy-2(E)-nonenal | Carbon-13 (¹³C) | Multi-step synthesis from a labeled starting material | Ethyl [1,2-¹³C₂]-2-bromoacetate | researchgate.net |
| 4-(³H)-4-Hydroxy-2-trans-nonenal | Tritium (³H) | Reduction of a 4-keto precursor with a tritiated reducing agent | Sodium borotritide (NaB³H₄) | nih.gov |
| Deuterated 4-HNA (Hypothetical) | Deuterium (D or ²H) | Use of a deuterated precursor in synthesis | Deuterated nonanoic acid | ansto.gov.au |
Research Models and Experimental Systems
In Vitro Cellular Models for Mechanistic Studies
In the study of lipid peroxidation and its biological consequences, in vitro cellular models are indispensable for elucidating the specific mechanisms of action of individual metabolites. While much of the research has focused on its highly reactive precursor, 4-hydroxy-2-nonenal (HNE), the metabolic conversion of HNE to 4-hydroxy-2-nonenoic acid (HNA) is a critical area of investigation in various cell lines. This conversion, primarily catalyzed by aldehyde dehydrogenases (ALDHs), is generally considered a detoxification pathway. nih.govmdpi.com
A variety of cell models have been employed to understand the cellular responses to HNE, which invariably involves the production of HNA. For instance, studies using human small airway epithelial cells have shown that HNE impairs mitochondrial function and induces apoptosis. nih.gov In human leukemic cell lines, HNE has been observed to inhibit telomerase activity and the expression of hTERT. nih.gov Furthermore, in colon cancer cells, HNE and ligands of PPARγ have been shown to affect proliferation, differentiation, and apoptosis. nih.gov
The experimental approach in these studies typically involves the addition of HNE to cell cultures, followed by the analysis of various cellular endpoints. nih.gov While these studies provide valuable insights into the cellular impact of HNE, they also indirectly highlight the role of HNA as a key metabolite. The focus, however, has predominantly remained on the effects of the parent aldehyde, HNE, with HNA being viewed as a less reactive, detoxified product. Future studies utilizing direct administration of HNA to various cell lines are needed to fully delineate its specific biological roles, independent of its formation from HNE.
Below is a table summarizing the use of different cell lines in the study of HNE, which leads to the formation of HNA.
| Cell Line/Model | Key Findings Related to HNE Exposure | Reference |
| Human Small Airway Epithelial Cells | Impaired mitochondrial function, reduced viability, and increased apoptosis. | nih.gov |
| Human Leukemic Cell Lines | Inhibition of telomerase activity and hTERT expression. | nih.gov |
| Colon Cancer Cells | Effects on proliferation, differentiation, and apoptosis. | nih.gov |
| Endothelial Cells | Reduction in junctional communication at low concentrations. | nih.gov |
| Listeria monocytogenes infected cells | Generation of HNE during bacterial infection in cell culture. | biorxiv.org |
Subcellular Fractions and Organelle Studies (e.g., Mitochondria)
The study of subcellular fractions, particularly mitochondria, has been crucial in understanding the metabolism and effects of HNE and its conversion to HNA. Mitochondria are central to cellular energy metabolism and are also a primary site of reactive oxygen species (ROS) production, making them both a source and a target of lipid peroxidation products. mdpi.com
Research using isolated and well-coupled rat brain mitochondria has demonstrated that these organelles play a significant role in the detoxification of HNE by oxidizing it to HNA. nih.gov This metabolic process is dependent on factors such as the age of the animal and the availability of NAD+. nih.gov The kinetics of HNE consumption and HNA formation have been characterized in these mitochondrial preparations. For instance, the apparent Michaelis constant (KM) for HNE loss was determined to be 28.0 ± 11.8 µM, with a maximum velocity (VMax) of 10.0 ± 1.7 nmol/min/mg of mitochondrial protein. The formation of HNA in this system exhibited a KM of 25.3 ± 6.3 µM and a VMax of 4.4 ± 0.43 nmol/min/mg. nih.gov
Furthermore, studies on isolated mitochondria have revealed that HNE can induce mitochondrial uncoupling, a process that can decrease the production of ROS. nih.govresearchgate.net This effect is thought to be mediated through interactions with uncoupling proteins (UCPs) and the adenine nucleotide translocase (ANT). nih.govnih.gov While HNE itself can be damaging to mitochondrial components, its conversion to the less reactive HNA within the mitochondrial matrix represents a key protective mechanism.
The following table summarizes key findings from studies using isolated mitochondria to investigate HNE metabolism and its effects, which are directly relevant to the formation of HNA.
| Parameter | Value | Experimental System | Reference |
| KM for HNE loss | 28.0 ± 11.8 µM | Isolated rat brain mitochondria | nih.gov |
| VMax for HNE loss | 10.0 ± 1.7 nmol/min/mg | Isolated rat brain mitochondria | nih.gov |
| KM for HNA formation | 25.3 ± 6.3 µM | Isolated rat brain mitochondria | nih.gov |
| VMax for HNA formation | 4.4 ± 0.43 nmol/min/mg | Isolated rat brain mitochondria | nih.gov |
Ex Vivo Tissue Systems for Metabolic Analysis (e.g., Rat Brain)
Ex vivo tissue systems, such as brain slices, provide an experimental model that bridges the gap between in vitro cellular studies and in vivo animal models. These systems maintain the cellular architecture and intercellular connections of the tissue, allowing for a more physiologically relevant analysis of metabolic pathways.
The use of rat cerebral cortical slices has been instrumental in demonstrating the oxidation of HNE to HNA in a complex tissue environment. nih.gov In these studies, brain slices are incubated with HNE, and the formation of HNA is measured in the incubation medium. This research has shown that HNA formation occurs in a dose-dependent manner, with approximately 18-25% of the consumed HNE being converted to HNA. nih.gov A key finding from these experiments is that HNA is exclusively found in the incubation media, suggesting that it is actively exported from the cells within the tissue slice. nih.gov This highlights an efficient detoxification mechanism within the cerebral cortex.
Organotypic slice cultures of the developing rat brain have also been used to study the effects of conditions that induce oxidative stress, such as binge ethanol exposure. nih.gov In these models, an increase in HNE-adducted proteins was observed, indicating a state of oxidative stress that would lead to the increased formation of HNA as a metabolic byproduct. nih.gov
The table below presents findings from the use of rat brain slices in the study of HNE metabolism to HNA.
| Experimental System | Key Finding | Quantitative Data | Reference |
| Rat Cerebral Cortical Slices | Dose-dependent formation of HNA from HNE. | 18-25% of consumed HNE converted to HNA. | nih.gov |
| Rat Cerebral Cortical Slices | HNA is exported from the cells into the incubation medium. | HNA found exclusively in the incubation media. | nih.gov |
| Organotypic Rat Brain Slice Cultures | Increased HNE-adducted proteins following binge ethanol exposure. | Significant increase in HNE adducts. | nih.gov |
Applications in Biochemical and Biophysical Characterization Systems
While this compound is a significant metabolite of HNE, its direct application as a tool in biochemical and biophysical characterization systems is not as widespread as its precursor. HNA is primarily studied as a biomarker of lipid peroxidation and oxidative stress. smolecule.com The detection and quantification of HNA and its conjugates, such as mercapturic acid derivatives, in biological fluids like urine provide a valuable measure of in vivo oxidative stress. nih.govnih.gov
In the context of biochemical analysis, the development of methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been crucial for the sensitive and specific detection of HNA and its metabolites. nih.govnih.gov These analytical techniques are essential for studies investigating the role of oxidative stress in various pathological conditions. For example, a significant increase in the urinary levels of the mercapturic acid conjugate of the lactone of HNA was observed in a rat model of acute oxidative stress induced by carbon tetrachloride (CCl4). nih.gov
From a biophysical perspective, the structural features of HNA, including its hydroxyl group and a double bond, contribute to its chemical reactivity, although it is less reactive than HNE. smolecule.com Its interactions with biomolecules, while less studied than those of HNE, are of interest for understanding its ultimate biological fate and any potential signaling roles.
The primary application of HNA in a characterization context is as a biomarker, as summarized in the table below.
| Application Area | Specific Use | Analytical Method | Reference |
| Biomarker of Oxidative Stress | Measurement of HNA and its conjugates in biological fluids. | LC-MS/MS | nih.govnih.gov |
| Cancer Research | Investigating its role in modifying cellular signaling pathways. | Not specified | smolecule.com |
| Pharmaceutical Development | Understanding its interactions for developing therapeutics against oxidative stress-related diseases. | Not specified | smolecule.com |
Future Research Directions and Open Questions
Elucidating Novel Biological Functions and Signaling Pathways of 4-Hydroxy-2-nonenoic Acid Itself
While HNA is primarily recognized as a less reactive metabolite of the highly cytotoxic HNE, emerging evidence suggests it may possess its own distinct biological functions. nih.govsmolecule.commdpi.com HNA arises from the oxidation of HNE, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). nih.govmdpi.com This conversion is a critical step in the detoxification of HNE, a notorious marker of oxidative stress. nih.govphysiology.org However, the biological story may not end with this conversion.
Future research must pivot to investigate whether HNA is merely a benign byproduct or an active signaling molecule in its own right. It is known to be involved in cellular responses to stress and can influence pathways related to inflammation and apoptosis. smolecule.com The structural features of HNA, including a hydroxyl group and a double bond, contribute to its reactivity and potential to interact with biomolecules like proteins and nucleic acids. smolecule.com Studies have shown that HNA can form adducts with amino acids, such as cysteine, potentially altering protein function. smolecule.com
Key questions that need to be addressed include:
Does HNA interact with specific receptors or transcription factors to modulate gene expression?
Could HNA play a role in feedback mechanisms that regulate oxidative stress responses?
Are there unique signaling cascades initiated by HNA, independent of its precursor, HNE?
Investigating these questions will provide a more complete understanding of the downstream consequences of lipid peroxidation and the full scope of HNA's role in cellular physiology and pathology.
Advanced Methodologies for In Situ Detection and Quantification
A significant hurdle in understanding the precise roles of HNA is the ability to accurately detect and quantify it within the complex and dynamic environment of living cells and tissues. Current methods often rely on the analysis of HNE-protein adducts as a proxy for lipid peroxidation, but this does not provide a direct measure of HNA itself. researchgate.net
The development of advanced analytical techniques is paramount. Methodologies such as liquid chromatography-mass spectrometry (LC-MS/MS) have been developed for the detection of HNE-glutathione conjugates and could be adapted and refined for sensitive and specific quantification of HNA. acs.orgresearchgate.net The goal is to achieve in situ detection, allowing researchers to observe real-time changes in HNA concentrations within specific cellular compartments.
Future advancements should focus on:
Developing highly specific probes: Creating fluorescent or chemiluminescent probes that selectively bind to HNA would enable its visualization and quantification in living cells.
Improving mass spectrometry techniques: Enhancing the sensitivity and resolution of mass spectrometry can help in identifying and quantifying HNA and its various metabolites in complex biological samples. acs.org
Non-invasive imaging techniques: Exploring the potential of techniques like magnetic resonance spectroscopy (MRS) to non-invasively monitor HNA levels in vivo would be a significant breakthrough.
These advanced methodologies will be instrumental in correlating HNA levels with specific cellular events and disease states, providing crucial insights into its spatiotemporal dynamics.
Comprehensive Stereochemical Analysis in Complex Biological Systems
This compound possesses a chiral center at the C4 carbon, meaning it can exist as two different stereoisomers (enantiomers): (R)-HNA and (S)-HNA. The stereochemistry of a molecule can profoundly influence its biological activity. However, the stereochemical aspects of HNA metabolism and function have been largely unexplored.
It is known that the enzymatic detoxification of HNE can be stereoselective. For example, glutathione (B108866) S-transferase (GST) A4-4 shows a preference for the biotransformation of S-HNE. nih.gov This suggests that the production of HNA from HNE may also be stereoselective, leading to a non-racemic mixture of HNA enantiomers in biological systems. One study has shown that HNA was formed (R)-enantioselectively from HNE in rat brain mitochondrial lysate. nih.gov
Future research must undertake a comprehensive stereochemical analysis of HNA in various biological contexts. This includes:
Developing enantioselective analytical methods: Methods such as chiral chromatography are needed to separate and quantify the individual enantiomers of HNA in biological samples. nih.gov
Investigating the stereoselectivity of enzymes: Determining whether the enzymes responsible for HNA formation and further metabolism exhibit preferences for or produce specific stereoisomers.
Evaluating the biological activities of individual enantiomers: Synthesizing pure (R)-HNA and (S)-HNA will allow for the investigation of their distinct biological effects. It has been noted that (S)-(E)-4-hydroxy-2-nonenoic acid was isolated from a natural source for the first time. researchgate.net
Understanding the stereochemistry of HNA will add a new layer of complexity and specificity to our knowledge of its role in health and disease.
Understanding Regulatory Mechanisms of this compound Metabolism
The concentration of HNA in a cell is determined by the balance between its formation from HNE and its subsequent metabolic clearance. The primary pathway for HNE detoxification involves its oxidation to HNA by aldehyde dehydrogenases (ALDHs). nih.govmdpi.com However, the regulation of these metabolic pathways is not fully understood.
Several ALDH isozymes, including ALDH2, are involved in the metabolism of HNE, and their activity can be a critical factor in cellular protection against aldehyde-induced damage. mdpi.com HNA itself, being a medium-chain fatty acid, may be further metabolized through pathways like β-oxidation. researchgate.net
Key areas for future investigation include:
Identifying all enzymes involved: A comprehensive identification of all the enzymes that contribute to the formation and degradation of HNA.
Investigating regulatory factors: Understanding how genetic and environmental factors, as well as disease states, influence the expression and activity of these metabolic enzymes.
Exploring post-translational modifications: Investigating if the activity of HNA-metabolizing enzymes is regulated by post-translational modifications.
A thorough understanding of these regulatory mechanisms could open avenues for therapeutic interventions aimed at modulating HNA levels.
Integration with Systems Biology Approaches to Map Metabolic Networks
To gain a holistic understanding of HNA's role, it is essential to move beyond studying individual reactions and pathways in isolation. A systems biology approach, which integrates multiple layers of biological information, is necessary to map the complex metabolic networks in which HNA is embedded.
This involves combining "omics" data, such as genomics, proteomics, and metabolomics, to construct comprehensive models of cellular metabolism. For instance, integrated multi-omics has been used to reveal the influence of certain dipeptides on cardiac metabolism, including pathways involving reactive aldehydes. ahajournals.org Such an approach can help to:
Identify novel interactions: Uncover previously unknown connections between HNA metabolism and other cellular processes.
Predict metabolic fluxes: Model how perturbations in the system, such as disease or exposure to toxins, affect the flow of metabolites through HNA-related pathways.
Discover new biomarkers: Identify patterns in omics data that are associated with altered HNA metabolism and could serve as biomarkers for disease.
By integrating diverse datasets, systems biology can provide a powerful framework for understanding the broader physiological and pathological significance of this compound.
Q & A
Q. What are the primary metabolic pathways of 4-hydroxy-2-nonenoic acid (HNA) in mammalian systems, and how can they be experimentally traced?
HNA is a metabolite of the lipid peroxidation product 4-hydroxy-2-nonenal (HNE). Key pathways include:
- Aldehyde dehydrogenase (ALDH)-mediated oxidation : ALDH isoforms convert HNE to HNA .
- Glutathione conjugation : HNE forms glutathione conjugates (e.g., GS-HNE), which are further metabolized to HNA and its lactone derivatives .
- Aldo-keto reductase (AKR) activity : Competing pathways reduce HNE to 1,4-dihydroxy-2-nonene (DHN), indirectly affecting HNA levels . Methodology: Use inhibitors like cyanamide (aldehyde dehydrogenase inhibitor) or sorbinil (AKR inhibitor) to isolate specific pathways in perfused organ models (e.g., rat heart) . Isotope-labeled HNE and LC-MS/MS can track metabolites .
Q. Which analytical techniques are most reliable for quantifying HNA and its derivatives in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects HNA, its lactone, and mercapturic acid conjugates with high specificity. Synthetic standards are required for peak identification .
- Gas chromatography-chemical ionization mass spectrometry (GC-CI-MS) : Validates HNA identity in complex matrices .
- Isotope dilution mass spectrometry : Quantifies urinary HNA conjugates (e.g., mercapturic acids) as oxidative stress biomarkers . Key consideration: Account for spontaneous lactonization of HNA, which may skew quantification unless stabilized .
Advanced Research Questions
Q. How do experimental conditions influence contradictory data in HNA quantification, particularly in oxidative stress studies?
Discrepancies arise from:
- Sample handling : HNA is prone to lactone formation under acidic conditions or prolonged storage .
- Enzyme activity variability : Polymorphisms in ALDH or AKR isoforms across models (e.g., human vs. rodent) alter metabolic flux .
- Inhibitor specificity : Cyanamide may partially inhibit other dehydrogenases, confounding results . Mitigation strategy: Use stabilized isotopically labeled internal standards and validate enzyme inhibition profiles in pilot studies.
Q. What are the critical considerations for designing in vivo studies to assess HNA as a biomarker of oxidative stress?
- Matrix selection : Urine is optimal for non-invasive mercapturic acid conjugate detection (e.g., HNA-MA), while plasma reflects acute oxidative events .
- Temporal resolution : HNA conjugates have short half-lives; frequent sampling is required in dynamic models (e.g., smoking cessation studies) .
- Confounding factors : Control for diet, comorbidities, and concurrent medications that alter lipid peroxidation rates or ALDH activity .
Q. How can researchers resolve conflicting evidence on the cytotoxic vs. protective roles of HNA in disease models?
- Dose-dependent effects : Low HNA concentrations may activate antioxidant pathways (e.g., Nrf2), while high levels promote protein adduct formation and cytotoxicity .
- Cell-type specificity : Cardiomyocytes show efficient HNA detoxification via ALDH2, whereas neurons are more vulnerable due to lower ALDH activity .
- Experimental validation : Combine genetic knockout models (e.g., ALDH2−/−) with HNA exposure to dissect mechanisms .
Methodological Tables
Q. Table 1. Key Enzymes in HNA Metabolism
Q. Table 2. Advantages and Limitations of HNA Detection Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
